molecular formula C39H52N6O5S2 B15190982 2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-(1-ethylpropyl)-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- CAS No. 165315-17-3

2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-(1-ethylpropyl)-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))-

Cat. No.: B15190982
CAS No.: 165315-17-3
M. Wt: 749.0 g/mol
InChI Key: GDPWDNJJVZDXAY-RONNFESSSA-N
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Description

2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-(1-ethylpropyl)-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,12-Tetraazatridecan-13-oic acid, 1-(2-(1-ethylpropyl)-4-thiazolyl)-10-hydroxy-2-methyl-5-(1-methylethyl)-3,6-dioxo-8,11-bis(phenylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,10R*,11R*))- typically involves multi-step organic synthesis. Key steps may include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the hydroxyl and ester groups via selective functionalization.
  • Coupling reactions to assemble the complex backbone structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Potential medical applications include its use as a drug candidate for targeting specific biological pathways, given its complex structure and functional groups.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Alteration of metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,7,12-Tetraazatridecan-13-oic acid derivatives.
  • Thiazole-containing compounds.
  • Hydroxy and ester-functionalized organic molecules.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.

Properties

CAS No.

165315-17-3

Molecular Formula

C39H52N6O5S2

Molecular Weight

749.0 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-pentan-3-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C39H52N6O5S2/c1-6-29(7-2)37-42-31(24-51-37)22-45(5)38(48)44-35(26(3)4)36(47)41-30(18-27-14-10-8-11-15-27)20-34(46)33(19-28-16-12-9-13-17-28)43-39(49)50-23-32-21-40-25-52-32/h8-17,21,24-26,29-30,33-35,46H,6-7,18-20,22-23H2,1-5H3,(H,41,47)(H,43,49)(H,44,48)/t30-,33-,34-,35-/m0/s1

InChI Key

GDPWDNJJVZDXAY-RONNFESSSA-N

Isomeric SMILES

CCC(CC)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CCC(CC)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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